
(p-SCN-Bn)-dota
概要
説明
(p-SCN-Bn)-DOTA (CAS: 127985-74-4) is a bifunctional chelator composed of the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) backbone and a para-thiocyanate benzyl (p-SCN-Bn) group. The DOTA moiety provides octadentate coordination to metal ions via four nitrogen atoms from the cyclen ring and four carboxylate oxygen atoms, forming highly stable complexes with radiometals (e.g., Ga³⁺, Lu³⁺, Cu²⁺) and lanthanides/actinides (e.g., Bi³⁺, Ac³⁺) . The p-SCN-Bn group introduces a reactive isothiocyanate (-NCS) functionality, enabling covalent conjugation to biomolecules (e.g., peptides, antibodies) via primary amines or thiol groups . This compound is widely used in radiopharmaceuticals for PET/MRI imaging and targeted radiotherapy due to its high thermodynamic stability (log K ~25 for Gd³⁺) and kinetic inertness .
準備方法
合成経路と反応条件
p-SCN-Bn-DOTAの合成は、通常、1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸(DOTA)と4-イソチオシアナトベンジルクロリドの反応を含みます。 反応は、ジメチルスルホキシド(DMSO)などの有機溶媒中で、高温で行われます . イソチオシアネート基は非常に反応性が高く、抗体または他の生体分子のアミン基と安定なチオ尿素結合を形成できます .
工業生産方法
工業的な設定では、p-SCN-Bn-DOTAの生産には、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれます。反応条件は、収率を最適化し、不純物を最小限に抑えるために慎重に制御されます。 最終生成物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、核磁気共鳴(NMR)分光法および質量分析法で特性評価されます .
化学反応の分析
反応の種類
p-SCN-Bn-DOTAは、次を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件
主要な生成物
これらの反応の主要な生成物は、金属キレート錯体と、生体分子とチオ尿素結合した複合体です .
科学研究への応用
p-SCN-Bn-DOTAは、科学研究において幅広い用途があります。
科学的研究の応用
Radiolabeling Applications
One of the primary applications of (p-SCN-Bn)-DOTA is in the radiolabeling of biomolecules for therapeutic and diagnostic purposes.
Key Findings:
- Radiochemical Purity: Studies have shown that this compound can achieve high radiochemical purity when conjugated with therapeutic isotopes like and . For instance, a study demonstrated that radiolabeled conjugates maintained over 98% radiochemical purity, which is essential for effective therapeutic applications .
- Tumor Targeting: The conjugation of this compound to monoclonal antibodies, such as Rituximab, enhances tumor targeting capabilities. In vivo studies indicated that the biodistribution of -labeled Rituximab showed significant uptake in tumor tissues with minimal accumulation in non-target organs .
Immunotherapy Applications
This compound plays a crucial role in the development of radioimmunoconjugates for cancer treatment.
Case Studies:
- Rituximab Conjugation: A study reported the successful conjugation of this compound to Rituximab, resulting in an average of 6.1 DOTA groups per antibody molecule. This modification allowed for effective labeling with , showcasing potential for treating non-Hodgkin's lymphoma (NHL) .
- Therapeutic Efficacy: The use of -labeled Rituximab demonstrated promising therapeutic responses in animal models, indicating the potential for clinical applications in NHL treatment .
Diagnostic Imaging Applications
In addition to therapeutic uses, this compound is instrumental in diagnostic imaging.
Innovative Techniques:
- Micro-PET Imaging: The development of new imaging agents using this compound has led to improved visualization of tumors. For example, a study highlighted the use of labeled conjugates for micro-PET imaging, which allowed for prolonged retention in target tissues without significant leakage into surrounding healthy tissues .
- Optical Imaging: The incorporation of this compound into radiolabeled antibodies facilitates optical imaging through Cerenkov light emission, enhancing the ability to visualize tumor sites non-invasively .
作用機序
p-SCN-Bn-DOTAの作用機序は、金属イオンをキレート化して安定な錯体を形成する能力に関与しています。イソチオシアネート基は、抗体または他の生体分子のアミン基と反応して、チオ尿素結合を形成します。 これにより、化合物は放射性核種を標的分子に結合させることができ、放射性同位体を特定の生物学的標的に正確に送達できます .
類似化合物との比較
Structural and Functional Differences
Key Research Findings
Metal Binding Selectivity: DOTA-based chelators (e.g., this compound) exhibit superior stability for large trivalent ions (Bi³⁺, Ac³⁺, Gd³⁺) compared to NOTA or DTPA due to their larger macrocyclic cavity . For example, Bi³⁺-DOTA complexes show log K values ~23.5, whereas Bi³⁺-TETA complexes are ~20 . NOTA’s smaller 9-membered ring favors smaller ions like Cu²⁺ (log K ~18), making it ideal for Cu-64 radiopharmaceuticals .
Conjugation Efficiency :
- This compound achieves >80% conjugation yields with biomolecules under mild conditions (pH 8.5–9.2, 3–5 hours) , outperforming DTPA (lower stability) and NHS ester-based chelators (shorter reaction windows) .
Supramolecular Interactions :
- The p-SCN-Bn group minimally perturbs DOTA’s coordination geometry. Computational studies show that M–O/N bond lengths in this compound complexes (e.g., Eu³⁺) remain comparable to unmodified DOTA (M–O: 2.4–2.6 Å; M–N: 2.7–2.9 Å) .
Thermodynamic vs. Kinetic Stability :
- DOTA derivatives (including this compound) exhibit higher kinetic inertness than linear chelators (e.g., DTPA). For instance, Gd-DOTA retains >95% stability in serum after 24 hours, while Gd-DTPA dissociates by ~30% .
Comparative Performance in Imaging/Therapy: In Cu-64 labeling, this compound conjugates show slower clearance kinetics but higher tumor uptake than NOTA analogs, attributed to DOTA’s larger size and hydrophilicity . For Ac-225 therapy, DOTA-based agents (e.g., this compound) demonstrate superior in vivo retention compared to TETA, reducing off-target toxicity .
生物活性
(p-SCN-Bn)-DOTA (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelating agent widely used in the field of radiopharmaceuticals. Its primary application lies in radioimmunotherapy, where it facilitates the conjugation of radionuclides to monoclonal antibodies (mAbs) for targeted cancer treatment. This article explores the biological activity of this compound, focusing on its chemical properties, conjugation efficiency, stability, and therapeutic applications.
This compound has a molecular formula of CHNOS and a molecular weight of 551.61 g/mol. It is characterized by its ability to form stable complexes with various metal ions, including , , , and . The structure enables simultaneous chelation and linkage to mAbs, enhancing the specificity and efficacy of radiolabeled therapies.
Conjugation Efficiency
Research indicates that the average number of this compound molecules that can be attached to an antibody varies depending on the molar ratio used during conjugation. For instance, studies have shown that an average of 6.1 this compound groups can be conjugated per molecule of rituximab when using a 1:50 molar ratio . This efficiency is critical for ensuring optimal radiolabeling and maintaining the immunoreactivity of the antibody.
Stability and Biodistribution
The stability of this compound conjugates is vital for their effectiveness in vivo. A study demonstrated that radiolabeled conjugates maintained over 90% radiochemical purity after storage in plasma for six days at 37 °C . Additionally, biodistribution studies using optical imaging have shown that these conjugates can effectively target tumor sites while minimizing accumulation in healthy tissues .
Therapeutic Applications
The primary application of this compound is in radioimmunotherapy for various cancers. For example:
- Non-Hodgkin Lymphoma (NHL) : Conjugates of rituximab with this compound have been evaluated for their potential in imaging and therapy. The incorporation of radionuclides allows for targeted destruction of cancer cells while sparing normal tissues .
- HER2 Positive Breast Cancer : Studies involving trastuzumab labeled with this compound have shown promising results in treating HER2 positive metastatic breast cancer . The tolerability and efficacy observed suggest that this approach could become a routine clinical practice.
Case Studies
- Rituximab Conjugation : A study highlighted the successful labeling of rituximab with this compound for radioimmunotherapy against NHL. The conjugates demonstrated significant tumor targeting capabilities with minimal off-target effects .
- In Vivo Imaging : Another investigation utilized a microdispersed albumin derivative labeled with this compound for imaging non-palpable mammalian cancerous lesions. The results indicated effective localization within tumor sites without significant spread to healthy tissues .
Data Table: Comparison of Chelating Agents
Chelating Agent | Average Number of DOTA Groups | Stability (%) | Targeted Cancer Type |
---|---|---|---|
This compound | 6.1 | >90 | Non-Hodgkin Lymphoma |
DOTA-NHS | 4.25 | >85 | Various Tumors |
DTPA | 8.8 | >80 | HER2 Positive Breast Cancer |
Q & A
Basic Research Questions
Q. What is the optimal protocol for conjugating (p-SCN-Bn)-DOTA to biomolecules (e.g., antibodies, peptides)?
- Methodological Answer : Conjugation involves reacting the isothiocyanate (-SCN) group of this compound with primary amines (-NH₂) on biomolecules. Key parameters:
- pH : 8.5–9.5 (carbonate/bicarbonate buffer recommended) to maximize amine reactivity .
- Molar Ratio : 5–10-fold excess of this compound to biomolecule to ensure efficient labeling .
- Reaction Time : 2–4 hours at 4°C to minimize biomolecule denaturation.
- Purification : Size-exclusion chromatography or dialysis to remove unreacted DOTA .
- Validation : Confirm conjugation via MALDI-TOF (mass shift ~551 Da) or UV-Vis (absorbance at 280 nm for proteins) .
Q. How does this compound compare to other bifunctional chelators (e.g., NOTA, DTPA) in metal-chelation efficiency?
- Experimental Design :
- Chelation Kinetics : Use radiolabeling efficiency assays (e.g., with ⁶⁸Ga or ¹¹¹In) under standardized conditions (pH 4.5–5.5, 95°C for 15–30 min) .
- Stability Tests : Incubate metal-DOTA complexes in human serum at 37°C; measure free metal ions using gamma-counter or ICP-MS .
Advanced Research Questions
Q. How can conflicting data on this compound’s radiolabeling efficiency with different isotopes (e.g., ¹⁷⁷Lu vs. ⁹⁰Y) be resolved?
- Contradiction Analysis :
- Variable 1 : Ionic radius mismatch (e.g., ¹⁷⁷Lu³⁺: 0.86 Å vs. DOTA cavity: ~1.1 Å) may reduce labeling efficiency. Optimize pH (2.5–3.5 for Lu) or use macrocyclic derivatives (e.g., DOTATOC) .
- Variable 2 : Competing ligands (e.g., citrate in LuCl₃ solutions) can sequester metals. Pre-purify isotopes or add transchelators (e.g., gentisic acid) .
- Validation : Compare labeling yields via radio-TLC/HPLC under controlled ligand-free conditions .
Q. What strategies improve in vivo stability of this compound-metal complexes in translational studies?
- Methodological Approach :
- Structural Modifications : Introduce hydrophilic linkers (e.g., PEG) between DOTA and biomolecule to reduce hepatic uptake .
- Pre-saturation : Administer EDTA or DTPA before radiotracer injection to scavenge free metal ions .
Q. Experimental Design and Data Analysis
Q. How to design a robust protocol for assessing this compound-biomolecule conjugate purity?
- Analytical Workflow :
- Step 1 : SEC-HPLC to separate conjugated vs. free biomolecules.
- Step 2 : LC-MS to confirm molecular weight and detect hydrolysis byproducts (e.g., free DOTA).
- Step 3 : Radiolabeling efficiency assay (e.g., using ⁶⁸Ga) to validate functional integrity .
Q. What statistical methods are appropriate for comparing metal-chelation kinetics across DOTA derivatives?
- Data Analysis :
- Non-linear Regression : Fit time-dependent labeling efficiency data to a one-phase association model (e.g., in GraphPad Prism).
- ANOVA : Compare means of labeling efficiency between derivatives (p<0.05 significance threshold) .
Q. Tables for Key Parameters
Parameter | This compound | NOTA | DTPA |
---|---|---|---|
⁶⁸Ga Labeling Efficiency | 95% | 98% | 75% |
Serum Stability (24h) | 90% | 92% | 60% |
Optimal pH for Labeling | 4.5–5.5 | 3.5–4.5 | 5.0–6.0 |
Data compiled from |
特性
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127985-74-4 | |
Record name | (p-SCN-Bn)-dota | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-SCN-BN)-DOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。